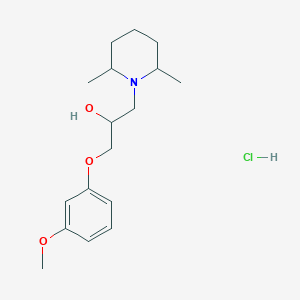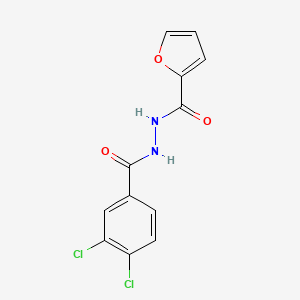
1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol hydrochloride involves multi-step chemical processes, including the acetylation of ferulic acid followed by reaction with piperazine or similar amines to obtain the target product. These processes yield compounds confirmed by IR, 1HNMR, and MS analyses, demonstrating the method's effectiveness in synthesizing complex molecules with desired functional groups (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds features a variety of substituents affecting the molecule's properties and interactions. For instance, substituted 2-propanols with aromatic and piperidine rings exhibit specific conformations and hydrogen bonding patterns, crucial for understanding the compound's behavior in different environments (A. Maharramov et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol hydrochloride and its analogs include various synthetic steps, such as reductive amination, that lead to compounds with significant bioactivity. These reactions result in molecules with blocking and antihypertensive activities, illustrating the compound's potential in affecting biological systems (Baomin Xi et al., 2011).
Propiedades
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3;/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQPLLORDNJFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)

![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)

![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
